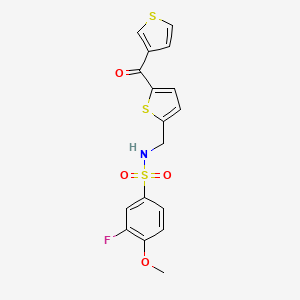

3-fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14FNO4S3 and its molecular weight is 411.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. Thiophene-based analogs have been found to be a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound likely interacts with its targets to induce these effects.

Activité Biologique

3-Fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities. This compound's structure incorporates a fluorinated aromatic ring, a methoxy group, and thiophene moieties, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure

The compound can be represented by the following structural formula:

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, derivatives with thiophene rings have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 15.625 to 125 μM, indicating moderate to strong antibacterial activity .

| Compound | Target Bacteria | MIC (μM) | Activity |

|---|---|---|---|

| Compound A | S. aureus | 15.625 | Bactericidal |

| Compound B | E. faecalis | 62.5 | Bactericidal |

| 3-Fluoro... | TBD | TBD | TBD |

Antiviral Potential

Emerging evidence suggests that sulfonamide derivatives may possess antiviral properties as well. For example, some compounds have been shown to inhibit viral replication by targeting specific viral enzymes or pathways. The activity against viruses such as HIV and HCV is noteworthy, with IC50 values reported in the low micromolar range .

Case Studies

- Study on Antibacterial Activity : A study focused on a series of thiophene-containing sulfonamides demonstrated significant antibacterial activity against MRSA strains, with some compounds exhibiting MIC values lower than those of conventional antibiotics like ciprofloxacin .

- Antiviral Activity Assessment : Another investigation evaluated the antiviral efficacy of various sulfonamide derivatives against HCV, revealing that certain modifications in the structure led to enhanced inhibition of viral replication .

Toxicity and Safety Profile

The safety profile of this compound remains to be fully elucidated. However, related compounds have shown varying degrees of cytotoxicity in vitro, necessitating further studies to assess the therapeutic index and potential side effects in vivo.

Applications De Recherche Scientifique

Antiviral Activity

Research has indicated that compounds similar to 3-fluoro-4-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide exhibit promising antiviral properties. For instance, studies have shown that certain thiophene derivatives can effectively inhibit viral replication, making them candidates for antiviral drug development against diseases like hepatitis and other viral infections . The specific structure of this compound may enhance its interaction with viral enzymes or receptors.

Anti-inflammatory Properties

Thiophene-based compounds have been reported to modulate inflammatory pathways. The sulfonamide group in this compound may contribute to its anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which is crucial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Anticancer Potential

The compound's ability to interact with biological targets suggests potential anticancer applications. Studies on related structures have demonstrated cytotoxic activities against various cancer cell lines, indicating that modifications to the thiophene and sulfonamide moieties could enhance selectivity and potency against tumor cells .

Building Block in Drug Design

This compound can serve as a versatile building block in the synthesis of more complex molecules. Its functional groups allow for further derivatization, enabling the creation of new compounds with tailored biological activities . The presence of both the thiophene and sulfonamide functionalities provides multiple sites for chemical modifications.

Cross-Coupling Reactions

The compound can be utilized in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Such reactions are critical in producing pharmaceuticals and agrochemicals, facilitating the assembly of complex molecular architectures from simpler precursors .

Conductive Polymers

Due to the presence of thiophene units, this compound may find applications in the development of conductive polymers. These materials are essential for electronic devices, sensors, and photovoltaic cells. The incorporation of this compound into polymer matrices could enhance electrical conductivity and stability .

Photovoltaic Applications

Research into thiophene derivatives has shown that they can be used as active components in organic photovoltaic cells (OPVs). The unique electronic properties of thiophene allow for efficient light absorption and charge transport, which are critical for improving the efficiency of solar energy conversion systems .

Case Studies

Propriétés

IUPAC Name |

3-fluoro-4-methoxy-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO4S3/c1-23-15-4-3-13(8-14(15)18)26(21,22)19-9-12-2-5-16(25-12)17(20)11-6-7-24-10-11/h2-8,10,19H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXFWFZPKOWADR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.